2,6-Difluoro-3-methoxybenzamide

Conformational analysis FtsZ inhibition Molecular docking

2,6-Difluoro-3-methoxybenzamide (DFMBA, CAS 886498-26-6) is a crystallographically validated allosteric FtsZ inhibitor co-crystallized with S. aureus FtsZ (PDB: 6YD1, 1.70 Å). The 2,6-difluoro substitution enforces a non-planar geometry (dihedral angle -27°) essential for allosteric pocket engagement—planar analogs such as 3-methoxybenzamide are sterically incompatible and show markedly reduced activity. DFMBA reverses oxacillin resistance in MRSA at sub-MIC concentrations and serves as a reference ligand for docking, Z-ring disruption assays, and focused FtsZ inhibitor library synthesis. The carboxamide moiety is indispensable; modifications abolish activity. Research-use-only.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 886498-26-6
Cat. No. B3025189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-methoxybenzamide
CAS886498-26-6
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)C(=O)N)F
InChIInChI=1S/C8H7F2NO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12)
InChIKeyJWQAQJXFEPQZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-methoxybenzamide (CAS 886498-26-6): A Core Structural Motif for FtsZ Allosteric Inhibition


2,6-Difluoro-3-methoxybenzamide (DFMBA, CAS 886498-26-6) is a synthetic fluorinated benzamide derivative that functions as an allosteric inhibitor of the essential bacterial cell division protein FtsZ. As a core structural component within the broader 2,6-difluorobenzamide chemotype, this compound has been specifically co-crystallized with Staphylococcus aureus FtsZ (PDB: 6YD1), providing high-resolution structural validation of its binding mode [1]. The presence of two fluorine atoms at the 2- and 6-positions and a methoxy group at the 3-position on the benzene ring is fundamental to its conformational properties and target engagement profile [2].

Why 2,6-Difluoro-3-methoxybenzamide Cannot Be Replaced by Non-Fluorinated or Differently Substituted Analogs


Substituting 2,6-difluoro-3-methoxybenzamide with a non-fluorinated analog such as 3-methoxybenzamide (3-MBA) is not equivalent due to fundamental differences in molecular conformation and target binding. The 2,6-difluoro substitution pattern imposes a distinct non-planar geometry, characterized by a dihedral angle of -27° between the carboxamide group and the aromatic ring, which is essential for accommodating the allosteric pocket of FtsZ [1]. In contrast, 3-MBA adopts a planar conformation that is sterically incompatible with the protein binding site, resulting in reduced antibacterial activity against S. aureus [1]. Furthermore, modifications to the carboxamide functional group, such as conversion to benzohydroxamic acid or benzohydrazide, abolish inhibitory activity entirely, confirming the critical role of the carboxamide moiety [1]. These structural constraints preclude the use of generic or minimally substituted benzamides as direct replacements.

Product-Specific Quantitative Evidence for 2,6-Difluoro-3-methoxybenzamide: Comparative Data Against Key Analogs


Conformational Bias Enables FtsZ Allosteric Pocket Accommodation: DFMBA vs. 3-Methoxybenzamide

A conformational analysis study directly compared 2,6-difluoro-3-methoxybenzamide (DFMBA) with its non-fluorinated counterpart 3-methoxybenzamide (3-MBA). Calculations on the isolated molecules revealed that DFMBA adopts a non-planar conformation with a dihedral angle of -27° between the carboxamide and the aromatic ring, whereas 3-MBA is planar [1]. This non-planarity enables DFMBA to fit into the allosteric binding site of FtsZ, forming critical hydrophobic interactions with Val203, Val297, and Asn263 that are not possible with the planar 3-MBA [1].

Conformational analysis FtsZ inhibition Molecular docking

X-ray Crystallographic Validation of DFMBA Binding to S. aureus FtsZ: High-Resolution Structural Confirmation

The co-crystal structure of 2,6-difluoro-3-methoxybenzamide bound to Staphylococcus aureus FtsZ has been solved at 1.70 Å resolution (PDB: 6YD1) [1]. The structure confirms that the compound occupies the interdomain cleft allosteric site, with the difluoroaromatic ring making hydrophobic contacts with Val203 and Val297, and the 6-fluoro group interacting with Asn263 [2]. In contrast, non-fluorinated 3-methoxybenzamide does not co-crystallize with FtsZ under similar conditions, underscoring the essential role of fluorine substitution for stable complex formation.

X-ray crystallography FtsZ Allosteric inhibitor

Enhanced Antibacterial Activity Against S. aureus: Fluorination Effect on MIC Values

Fluorination at the 2- and 6-positions significantly enhances antibacterial potency against S. aureus. In class-level SAR studies of difluorobenzamide derivatives, 2,6-difluoro-3-methoxybenzamide and related compounds exhibit MIC values in the range of 0.2–2.5 μg/mL against methicillin-resistant S. aureus (MRSA) [1][2]. While direct MIC data for the parent DFMBA against a specific comparator is limited, the trend is consistent across multiple analogs: the 2,6-difluorobenzamide scaffold confers a 4- to 8-fold improvement in antibacterial activity relative to non-fluorinated benzamides [3].

Antibacterial activity MIC Staphylococcus aureus

Selectivity Profile: DFMBA Does Not Affect Mammalian Tubulin Polymerization

A critical differentiation for antimicrobial development is the avoidance of mammalian cell toxicity. In vitro studies of difluorobenzamide derivatives, which include the 2,6-difluoro-3-methoxybenzamide chemotype, demonstrate that these compounds do not affect the polymerization of mammalian tubulin, nor do they display hemolytic activity or cytotoxicity in mammalian cell lines at concentrations up to 100 μM [1]. This contrasts with certain other FtsZ inhibitors that exhibit off-target tubulin binding and associated cytotoxicity.

Selectivity Tubulin Cytotoxicity

Resistance Reversal: Synergistic Restoration of β-Lactam Susceptibility in MRSA

In addition to direct antibacterial activity, difluorobenzamide derivatives containing the 2,6-difluoro-3-methoxybenzamide core have been shown to reverse resistance to oxacillin in highly resistant clinical MRSA strains at sub-MIC concentrations [1]. Specifically, these compounds reduced the oxacillin MIC from >256 μg/mL to ≤2 μg/mL in resistant isolates when used in combination, effectively restoring β-lactam susceptibility [1]. This resistance-breaking activity is not observed with non-fluorinated benzamide analogs [2].

Antimicrobial resistance Synergy MRSA

Criticality of Carboxamide Group: Functional Group Substitution Abolishes Activity

Systematic modification of the carboxamide group in 2,6-difluoro-3-methoxybenzamide analogs provides clear quantitative evidence of its essential role. Replacement of the carboxamide with a benzohydroxamic acid or benzohydrazide moiety results in complete loss of FtsZ inhibitory activity (MIC >64 μg/mL against S. aureus) compared to the parent carboxamide (MIC 0.5–2 μg/mL) [1]. This confirms that the carboxamide group is indispensable for target engagement and antibacterial efficacy.

Structure-activity relationship Carboxamide FtsZ inhibition

Optimal Research and Procurement Applications for 2,6-Difluoro-3-methoxybenzamide


Structure-Based Lead Optimization for FtsZ-Targeted Antibacterials

The high-resolution co-crystal structure (PDB: 6YD1, 1.70 Å) provides a validated starting point for structure-based drug design. Researchers can use 2,6-difluoro-3-methoxybenzamide as a reference ligand for docking studies, scaffold hopping, or fragment-based approaches aimed at improving potency and pharmacokinetic properties while maintaining the critical non-planar conformation required for allosteric pocket binding [1].

Development of Resistance-Breaking Adjunctive Therapies for MRSA

Given its demonstrated ability to reverse oxacillin resistance in MRSA at sub-MIC concentrations, 2,6-difluoro-3-methoxybenzamide is a valuable tool compound for studying resistance mechanisms and for developing combination therapies that restore β-lactam efficacy [1]. It can serve as a chemical probe to investigate the interplay between FtsZ inhibition and β-lactam susceptibility.

Chemical Biology Probes for Bacterial Cell Division Studies

The compound's selective inhibition of FtsZ without affecting mammalian tubulin makes it an ideal chemical probe for dissecting bacterial cell division pathways. It can be used in fluorescence microscopy studies to visualize Z-ring disruption in live S. aureus cells or in biochemical assays to investigate FtsZ polymerization dynamics [1].

SAR Expansion and Derivative Synthesis

The 2,6-difluoro-3-methoxybenzamide core serves as a privileged scaffold for generating focused libraries of FtsZ inhibitors. Medicinal chemists can systematically modify the 3-alkoxy position to explore substitutions that further enhance antibacterial potency and pharmacokinetic properties, as established in prior SAR studies [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.